molecular formula C11H8Cl2N4O B584302 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide CAS No. 1122549-47-6

3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B584302
CAS No.: 1122549-47-6
M. Wt: 283.112
InChI Key: REKILMQTMQTBPW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide (CAS 1122549-47-6) is a high-purity chemical compound with the molecular formula C 11 H 8 Cl 2 N 4 O and a molecular weight of 283.11 g/mol . This pyrazine-carboxamide derivative is characterized by a chloromethyl group at the 3-position of the pyrazine ring and an amide linkage to a 5-chloropyridin-2-yl group. The reactive chloromethyl moiety makes it a valuable versatile synthetic intermediate or building block for organic synthesis and drug discovery efforts . It is specifically documented as a key precursor in chemical synthesis, for example, in the preparation of molecular hybrids for pharmaceutical research . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures must be followed. According to safety data, this compound has hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the relevant Safety Data Sheet for comprehensive handling and safety information. For storage and stability, it is recommended to be kept under an inert atmosphere such as argon or nitrogen and at a cold temperature of 2-8°C .

Properties

IUPAC Name

3-(chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O/c12-5-8-10(15-4-3-14-8)11(18)17-9-2-1-7(13)6-16-9/h1-4,6H,5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKILMQTMQTBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747332
Record name 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122549-47-6
Record name 3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122549-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 1122549-47-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes involved in viral replication and bacterial growth.

Inhibition of Viral Proteases

A study highlighted that compounds similar to this compound exhibit significant inhibitory effects on the SARS-CoV-2 3CL protease, an enzyme critical for viral replication. The compound demonstrated an IC50 value of 250 nM, indicating potent enzyme inhibition and potential antiviral properties .

Antimicrobial Activity

In addition to its antiviral properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on its efficacy against individual pathogens is still under investigation.

Research Findings

Study/SourceBiological ActivityKey Findings
SARS-CoV-2 Protease InhibitionIC50 = 250 nM; EC50 = 2.8 µM in VeroE6 cells
Antimicrobial ActivityPotential activity against various bacterial strains; further studies needed
General Biological ApplicationsExplored for anti-inflammatory and antimicrobial properties

Case Studies

  • Antiviral Efficacy :
    A study conducted on a series of chloropyridinyl esters revealed that certain derivatives exhibited low nanomolar inhibitory activity against the SARS-CoV-2 3CL protease, with some compounds showing comparable antiviral effects to established treatments like remdesivir .
  • Antimicrobial Testing :
    In vitro assays have been performed to evaluate the antimicrobial activity of related compounds. While specific data on this compound is limited, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pyrazine-carboxamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazine-Carboxamide Derivatives

Compound Name Structural Features Biological Activity Key Data References
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide Chloromethyl (pyrazine), 5-chloropyridinyl (amide) Not explicitly reported Molecular weight: 264.67; CAS: 1122549-47-6
N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide Pyrazine core without chloromethyl Not reported Molecular formula: C₁₀H₇ClN₄O
5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides Alkylamino (pyrazine), trifluoromethylphenyl (amide) Antimycobacterial MIC: 12.5 µg/mL (Mycobacterium tuberculosis)
N-(3-Chloro-4-substituted benzyloxyphenyl)pyrazine-2-carboxamides Halogenated benzyloxy groups MAO-B inhibition IC₅₀: 3.9 nM (compound 37)
Pyraziflumid 3-Trifluoromethylpyrazine-carboxamide SDHI fungicide Broad-spectrum antifungal activity

Key Observations:

Antimycobacterial Activity: Derivatives like 5-alkylamino-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) .

MAO-B Inhibition : Halogenation (e.g., Cl, F) at the benzyloxy group enhances potency, as seen in compound 37 (IC₅₀ = 3.9 nM) .

Fungicidal Activity : Pyraziflumid’s trifluoromethyl group contributes to its efficacy as a succinate dehydrogenase inhibitor (SDHI) fungicide .

Structure-Activity Relationships (SAR)

The biological activity of pyrazine-carboxamides is highly dependent on substituent effects:

highlights lipophilicity as a critical parameter for antimycobacterial activity .

Halogenation: Chlorine at the pyridinyl or benzyloxy positions enhances target binding. For example, compound 37 (3-chloro, 4-trifluoromethylbenzyloxy) shows nanomolar MAO-B inhibition .

Trifluoromethyl Groups : Improve metabolic stability and enzyme affinity, as demonstrated in Pyraziflumid’s fungicidal activity .

Alkylamino Chains: Longer chains (e.g., hexylamino) in 1d () correlate with lower melting points and altered solubility, affecting bioavailability .

Preparation Methods

Chlorination of N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide

The most direct route involves converting the hydroxymethyl group (-CH2OH) in N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide (CAS 1122549-43-2) to a chloromethyl (-CH2Cl) moiety. This method leverages established chlorination protocols:

Reaction Conditions

  • Chlorinating Agent : Methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl2)

  • Base : Triethylamine (Et3N) or pyridine

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (20–25°C)

  • Time : 12–18 hours

A representative procedure from analogous systems (e.g., 3-chloro-5-(chloromethyl)pyridine synthesis) involves:

  • Dissolving the hydroxymethyl precursor (3.6 mmol) in DCM (3.5 mL) under nitrogen.

  • Adding Et3N (1.75 mL, 12.6 mmol) and MsCl (0.69 mL, 8.9 mmol) dropwise at 0°C.

  • Stirring the mixture at room temperature for 18 hours.

  • Quenching with water, extracting with DCM, drying (MgSO4), and concentrating.

  • Purifying the residue via silica gel chromatography (hexanes/EtOAc gradient).

This method yields 52% of the chlorinated product, with the chloromethyl group confirmed by 1H^1H-NMR (δ 4.8 ppm, singlet, 2H) and LC-MS.

Coupling of 3-(Chloromethyl)pyrazine-2-carbonyl Chloride with 5-Chloropyridin-2-amine

An alternative route constructs the carboxamide bond between pre-chlorinated pyrazine and pyridine subunits:

Step 1: Synthesis of 3-(Chloromethyl)pyrazine-2-carbonyl Chloride

  • Starting Material : 3-(Chloromethyl)pyrazine-2-carboxylic acid

  • Activation : Treat with oxalyl chloride (2 eq) in DCM with catalytic DMF at 0°C for 2 hours.

  • Workup : Remove excess oxalyl chloride under reduced pressure.

Step 2: Amide Bond Formation

  • Conditions :

    • Dissolve 5-chloropyridin-2-amine (1.1 eq) in THF.

    • Add the acyl chloride (1 eq) dropwise at 0°C.

    • Stir at room temperature for 6 hours.

    • Quench with saturated NaHCO3, extract with EtOAc, dry (Na2SO4), and concentrate.

  • Yield : ~60–70% after recrystallization (ethanol/water).

This method avoids handling moisture-sensitive intermediates but requires stringent temperature control to prevent decomposition of the acyl chloride.

Comparative Analysis of Synthetic Methods

Parameter Chlorination Route Coupling Route
Starting Material Availability Readily availableRequires synthesis of acyl chloride
Step Count 12
Overall Yield 52%60–70%
Purity Challenges Silica gel purification neededRecrystallization sufficient
Scalability Suitable for multi-gram batchesLimited by acyl chloride stability

The chlorination route is preferred for small-scale synthesis due to fewer steps, while the coupling method offers higher yields for industrial applications.

Optimization Strategies and Mechanistic Insights

Enhancing Chlorination Efficiency

  • Catalytic Additives : Adding DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the transition state during MsCl-mediated chlorination.

  • Solvent Effects : Replacing DCM with THF improves solubility of the hydroxymethyl precursor, reducing reaction time to 8 hours.

Minimizing Byproducts

  • Temperature Control : Maintaining the reaction below 25°C prevents over-chlorination of the pyridine ring.

  • Stoichiometry : Using 1.2 eq of MsCl minimizes dimerization side products.

Analytical Characterization

Critical spectroscopic data for this compound:

  • 1H^1H-NMR (400 MHz, DMSO-d6) : δ 9.12 (s, 1H, NH), 8.75 (d, J=2.8 Hz, 1H, pyrazine-H), 8.62 (d, J=2.8 Hz, 1H, pyrazine-H), 8.35 (d, J=8.8 Hz, 1H, pyridine-H), 7.95 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H), 7.52 (d, J=2.4 Hz, 1H, pyridine-H), 4.85 (s, 2H, CH2Cl).

  • HRMS (ESI+) : m/z calcd for C11H8Cl2N4O [M+H]+: 283.0084; found: 283.0081 .

Q & A

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of pyrazine-2-carboxylic acid derivatives with 5-chloropyridin-2-amine. A common method uses coupling agents like triphenylphosphite or isobutyl chloroformate to activate the carboxylic acid for amide bond formation . Key steps include:

  • Step 1 : Activation of pyrazine-2-carboxylic acid with a coupling agent (e.g., isobutyl chloroformate) in dichloromethane at −15°C for 2 hours.
  • Step 2 : Reaction with 5-chloropyridin-2-amine in the presence of a base (e.g., di-isopropylethylamine) at room temperature for 15–24 hours.
  • Step 3 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH).
    Optimization Tips :
  • Control temperature to minimize side reactions (e.g., hydrolysis).
  • Use anhydrous solvents to improve coupling efficiency.
  • Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

Essential Techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., chloromethyl group at δ ~4.5 ppm, pyridinyl protons at δ ~7.5–8.5 ppm). Rotameric forms (e.g., due to restricted amide bond rotation) may split signals, requiring analysis at variable temperatures .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+ expected at m/z 313.0). Discrepancies in isotopic patterns (e.g., Cl isotopes) should align with theoretical calculations .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
    Resolving Contradictions :
  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Cross-validate using alternative techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. How do functional groups in this compound influence its reactivity in downstream modifications?

  • Chloromethyl Group (-CH₂Cl) : Susceptible to nucleophilic substitution (e.g., with amines or thiols) for derivatization. Reactivity is pH-dependent; use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) .
  • Pyrazine-Pyridinyl Amide : Participates in hydrogen bonding and π-π stacking, affecting solubility and biological interactions. Steric hindrance from the chloropyridinyl group may slow hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

Methodological Framework :

  • Step 1 : Synthesize analogs with modifications to the chloromethyl group (e.g., replace with -CH₂OH or -CH₂NH₂) and pyridinyl ring (e.g., substituent position variations).
  • Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Prioritize targets based on docking scores from molecular dynamics simulations .
  • Step 3 : Correlate activity data with electronic (Hammett σ) and steric (Taft Es) parameters. For example, electron-withdrawing groups on pyridinyl may enhance binding to hydrophobic enzyme pockets .

Q. What computational strategies predict binding modes and pharmacokinetic properties of this compound?

  • Molecular Docking : Use AutoDock Vina with crystal structures of putative targets (e.g., PARP-1 or EGFR). Key interactions include amide H-bonds with Asp/Lys residues and Cl-π contacts .
  • ADMET Prediction : Employ tools like SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 inhibition. The chloromethyl group may increase metabolic liability (e.g., glutathione conjugation) .

Q. How can contradictory biological assay data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Hypothesis Testing :
    • Variability Source 1 : Impurity interference. Re-test compound batches with HPLC-purity >99% .
    • Variability Source 2 : Assay conditions. Compare results under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Statistical Analysis : Apply ANOVA to identify significant differences between replicates. Use cheminformatic tools (e.g., PCA) to cluster outliers .

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